Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a synthetic organic compound with the molecular formula C13H23NO3. It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Tert-butyl 1-(carboxymethyl)-5-azaspiro[2.5]octane-5-carboxylate.
Reduction: Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-methanol.
Substitution: Tert-butyl 1-(alkoxymethyl)-5-azaspiro[2.5]octane-5-carboxylate.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications, making it a valuable intermediate in the development of new compounds .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(13)8-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
RDIDHDVKSYRPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2CO |
Origin of Product |
United States |
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